ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-methyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-methyl-1H-indole-3-carboxylate is a complex organic compound known for its unique structure and multifunctional properties. This compound falls under the category of indole derivatives, known for their significant biological and chemical activities. It is often utilized in various fields, including medicinal chemistry, pharmacology, and industrial applications, due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-methyl-1H-indole-3-carboxylate typically involves several key steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Bromination: The indole core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Sulfonylation: The brominated indole is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to introduce the sulfonyl group.
Acetylation: The hydroxyl group at the 5-position is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Esterification: Finally, esterification is carried out to attach the ethyl ester group to the carboxylate moiety.
Industrial Production Methods: Industrial production methods involve similar synthetic routes but on a larger scale with optimizations for yield and purity. Techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced compounds, altering its functional groups.
Substitution: The compound is prone to nucleophilic or electrophilic substitution reactions, especially at the brominated site.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary based on the specific reaction, but typical reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides.
Major Products Formed: The major products formed depend on the type of reaction and reagents used, but typically include various substituted or functionalized indole derivatives.
Scientific Research Applications
Chemistry:
Used as an intermediate in the synthesis of more complex organic molecules.
Studied for its reactivity and the formation of novel compounds through various chemical reactions.
Biology:
Examined for its potential biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Utilized in research on enzyme inhibition and interaction with biological macromolecules.
Medicine:
Investigated as a potential drug candidate for various diseases.
Utilized in the design of pharmaceuticals targeting specific molecular pathways.
Industry:
Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Used as a chemical probe in materials science research.
Mechanism of Action
The mechanism of action of ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound's effects are often mediated through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.
Interaction with Receptors: Binding to cellular receptors, leading to altered cellular signaling and responses.
Modulation of Gene Expression: Influencing the expression of genes involved in disease pathways or cellular functions.
Comparison with Similar Compounds
Ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and structural features. Similar compounds include:
Ethyl 5-(acetyloxy)-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-methyl-1H-indole-3-carboxylate: Lacks the bromine atom, which affects its reactivity and biological properties.
Ethyl 5-(acetyloxy)-6-chloro-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-methyl-1H-indole-3-carboxylate: Substitutes chlorine for bromine, resulting in different chemical behavior and biological activities.
Ethyl 5-(hydroxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-methyl-1H-indole-3-carboxylate: Has a hydroxyl group instead of an acetylated hydroxyl, influencing its chemical and pharmacological properties.
Each compound's unique functional groups and structural features confer distinct chemical reactivity and biological activities, highlighting the diversity within this class of compounds.
Properties
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-2-[(4-chlorophenyl)sulfonylmethyl]-1-methylindole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClNO6S/c1-4-29-21(26)20-15-9-19(30-12(2)25)16(22)10-17(15)24(3)18(20)11-31(27,28)14-7-5-13(23)6-8-14/h5-10H,4,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNILESDUMAYOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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